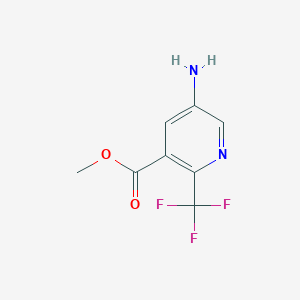
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound "methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate" . The compound has a chloroacetyl group attached to the pyrrole ring, which is a functional group containing a chlorine atom and an acetyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acid chlorides . For instance, the synthesis of “5-(2-chloroacetyl) indolin-2-one” involves the dropwise addition of chloroacetyl chloride to a stirred solution of aluminum chloride . Another method involves the use of a large excess of chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The pyrrole ring, for instance, is a five-membered ring with alternating double bonds, giving it aromatic properties . The chloroacetyl group would be expected to show the characteristic properties of acyl chlorides .Chemical Reactions Analysis
The compound, like other acyl chlorides, is likely to be highly reactive. It can form esters and amides with alcohols and amines, respectively . It can also undergo reactions with amines to form amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the chloroacetyl group could make the compound highly reactive . The pyrrole ring could contribute to the compound’s aromatic properties .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds leveraging the chemical structure similar to 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide have been a significant area of research. These studies involve the creation of derivatives through various chemical reactions, aiming to explore their potential applications in medicinal and material sciences. For instance, novel polyamides with specific moieties have been synthesized for applications in polymer science, demonstrating high yield and significant thermal properties, indicating the potential for material development and engineering applications (Faghihi & Mozaffari, 2008).
Antimicrobial and Anticancer Activities
Compounds synthesized from structures analogous to this compound have been evaluated for their antimicrobial and anticancer activities. Research has demonstrated the potential of these compounds in inhibiting the growth of various microbial strains and showing promising anticancer activities. Such studies are crucial for the development of new therapeutic agents (Atta & Abdel‐Latif, 2021).
Bioevaluation and Synthetic Routes
Exploring new synthetic routes and bioevaluation of derivatives of this compound contributes to the understanding of their biological activities and potential therapeutic applications. This includes studies on the synthesis of pyrrole derivatives and their evaluation as antimicrobial agents, offering insights into the design of new drugs with improved efficacy and safety profiles (Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides as Antimicrobial Agents, 2020).
Novel Tandem Multi-component Reactions
Research into novel tandem multi-component reactions for synthesizing highly functionalized pyrrolidines showcases the versatility of chemical structures related to this compound in generating complex molecules. These reactions provide a rapid and stereocontrolled synthesis method, opening new pathways for chemical and pharmaceutical development (Devi & Perumal, 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-6-8(10(12)15)5(2)13-9(6)7(14)4-11/h13H,3-4H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLMBOAYNMBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)N)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)
![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)
![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)
![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)

